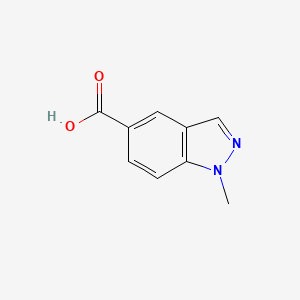

1-Methyl-1H-indazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-methylindazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8-3-2-6(9(12)13)4-7(8)5-10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIWCHCBXWBREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653457 | |

| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176754-31-6 | |

| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176754-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics. 1-Methyl-1H-indazole-5-carboxylic acid (CAS No. 1176754-31-6) is a key derivative within this class, offering a strategic platform for the development of advanced pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its emerging applications, particularly in the field of targeted protein degradation.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature with a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Due to its carboxylic acid functionality, it is expected to exhibit acidic properties and engage in hydrogen bonding, influencing its solubility and melting point. While specific experimental data for its melting point, boiling point, and solubility are not widely published, it is anticipated to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Storage in a cool, dry, and dark place under an inert atmosphere is recommended to ensure its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1176754-31-6 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents |

Spectroscopic Characterization

While a specific, publicly available full spectroscopic dataset for this compound is not readily found, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would confirm the 5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the N-methyl carbon, and the carbons of the bicyclic aromatic system.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and various peaks corresponding to the C-H and C=C bonds of the aromatic system.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (176.17 g/mol ).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 4-amino-3-methylbenzoic acid. This multi-step synthesis leverages well-established organic reactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 4-Amino-3-methylbenzoic acid

-

Suspend 4-amino-3-methylbenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product, methyl 4-amino-3-methylbenzoate, with an organic solvent, dry, and concentrate.

Step 2: Diazotization and Azidation

-

Dissolve methyl 4-amino-3-methylbenzoate in an acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After stirring, add a solution of sodium azide in water.

-

Allow the reaction to warm to room temperature and extract the resulting methyl 4-azido-3-methylbenzoate.

Step 3: Reductive Cyclization

-

Dissolve methyl 4-azido-3-methylbenzoate in an appropriate solvent (e.g., toluene).

-

Add a reducing agent such as triphenylphosphine.

-

Heat the reaction mixture to induce cyclization to the indazole ring system.

-

Purify the resulting methyl 1-methyl-1H-indazole-5-carboxylate by chromatography.

Step 4: Hydrolysis

-

Dissolve methyl 1-methyl-1H-indazole-5-carboxylate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide.

-

Heat the mixture to reflux until the ester is fully hydrolyzed.

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Collect the solid this compound by filtration, wash with water, and dry.

Key Reactivity

The carboxylic acid moiety of this compound is a key functional group for further chemical transformations. For instance, it can be readily converted to an acid chloride, which is a versatile intermediate for forming amides and esters. A recent patent describes the reaction of this compound with thionyl chloride in dichloromethane (DCM) with a catalytic amount of DMF to form the corresponding acid chloride.[5] This highlights its utility as a building block in multi-step syntheses.

References

Structure Elucidation of 1-Methyl-1H-indazole-5-carboxylic acid

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, it serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology and agents targeting neurological disorders.[1][2][3] The precise arrangement of its atoms—the molecular structure—dictates its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its structure is a foundational requirement for any research or development endeavor.

This guide provides a comprehensive, technically-grounded overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. We will explore the causality behind the selection of specific techniques, detail the experimental workflows, and interpret the resulting data, demonstrating how a multi-faceted analytical approach provides a self-validating and definitive structural assignment.

Compound Profile:

-

Chemical Name: this compound

-

Molecular Formula: C₉H₈N₂O₂

-

Molecular Weight: 176.17 g/mol

-

CAS Number: 1176754-31-6[4]

-

Structure:

The Strategic Workflow of Structure Elucidation

Part 1: Foundational Analysis

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of the ionized molecule, we can directly verify that the chemical reaction produced a product of the expected molecular formula.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The solution is infused into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecular ions, typically [M+H]⁺.

-

Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Trustworthiness (Self-Validating Data): For this compound (C₉H₈N₂O₂), the expected monoisotopic mass is 176.0586 g/mol . The high-resolution mass spectrometry (HRMS) experiment should yield a value for the [M+H]⁺ ion that matches this theoretical value to within a few parts per million (ppm), providing high confidence in the elemental composition. A literature example for the related methyl ester shows a measured (M+H)⁺ of 176.9, consistent with its molecular formula.[5]

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₉H₈N₂O₂ | Defines the elemental composition. |

| Monoisotopic Mass | 176.0586 | The exact mass used for HRMS confirmation. |

| [M+H]⁺ Ion (HRMS) | 177.0664 | The primary ion observed to confirm the molecular formula. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match that of incident infrared light, the light is absorbed. This absorption pattern is a unique fingerprint of the molecule's functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR beam is passed through the crystal, where it interacts with the sample at the surface.

-

The detector measures the absorption of radiation, generating the IR spectrum.

Trustworthiness (Self-Validating Data): The IR spectrum of this compound is expected to show highly characteristic absorption bands that confirm the presence of both the carboxylic acid and the aromatic indazole core.[6]

-

O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ .[7] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids and is one of the most recognizable features in an IR spectrum.[6]

-

C=O Stretch (Carboxylic Acid): A sharp, intense absorption should appear around 1700–1725 cm⁻¹ .[6] Its position confirms the presence of a carbonyl group within a carboxylic acid.

-

C=C and C=N Stretches (Aromatic Rings): Absorptions in the 1450–1620 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic rings of the indazole system.

-

C–H Stretches (Aromatic & Methyl): Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methyl group's C-H bonds.

The simultaneous presence of the extremely broad O-H band and the sharp C=O band provides compelling evidence for the carboxylic acid functional group.

Part 2: Connectivity Mapping via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule. It provides detailed information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H, ¹³C, and often 2D correlation spectra (like COSY and HSQC) are acquired.

-

Data Processing: The raw data is Fourier transformed and phased to produce the final spectra for analysis.

¹H NMR Spectroscopy

Trustworthiness (Self-Validating Data): The ¹H NMR spectrum provides a unique map of all hydrogen atoms in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal must align perfectly with the proposed structure.

Expected ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):

-

~13.0 ppm (singlet, 1H): This signal, far downfield, is characteristic of the acidic proton of the carboxylic acid (–COOH) .[7] It will appear as a broad singlet and its integration value of 1H is definitive.

-

~8.4 ppm (singlet, 1H): This signal corresponds to the proton at the C4 position of the indazole ring. It is a singlet because it has no adjacent proton neighbors.

-

~8.2 ppm (singlet, 1H): This signal corresponds to the proton at the C3 position of the indazole ring.

-

~7.8-7.9 ppm (doublet, 1H): This signal is from the proton at the C7 position , coupled to the C6 proton.

-

~7.7 ppm (doublet of doublets, 1H): This signal is from the proton at the C6 position , coupled to both the C7 and C4 protons.

-

~4.1 ppm (singlet, 3H): This sharp singlet, integrating to 3 protons, is the unambiguous signature of the N-methyl group (N–CH₃) .

¹³C NMR Spectroscopy

Trustworthiness (Self-Validating Data): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz):

-

~168 ppm: The carbonyl carbon of the carboxylic acid (–COOH) . Carboxyl carbons are characteristically found in this downfield region.[7]

-

~120-142 ppm: A set of signals corresponding to the seven aromatic carbons of the indazole ring system.

-

~36 ppm: The carbon of the N-methyl group (N–CH₃) .

The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular puzzle, confirming the presence and position of the methyl group, the carboxylic acid, and the substitution pattern on the indazole ring.

Part 3: Definitive 3D Structure Confirmation

Single-Crystal X-ray Crystallography

Expertise & Experience: While NMR provides the molecular connectivity, X-ray crystallography provides the ultimate, irrefutable proof of structure. It determines the precise three-dimensional coordinates of every atom in the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9]

Experimental Protocol:

-

Crystallization: The most critical and often challenging step. High-quality single crystals are grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[8] A systematic screening of various solvents is required.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using computational methods to generate an initial electron density map, from which the atomic positions are determined. This model is then refined against the experimental data until the calculated and observed diffraction patterns match closely.[8]

Trustworthiness (Self-Validating Data): The output of a successful X-ray crystallography experiment is a detailed crystallographic information file (CIF) containing the precise atomic coordinates. While data for the exact target molecule is not publicly available, the crystal structure of the closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid , has been reported and serves as an excellent proxy for the type of data one would obtain.[10][11]

Table of Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic acid[10][11]:

| Parameter | Reported Value | Significance |

| Formula | C₉H₈N₂O₂ | Confirms elemental composition in the crystal. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |

| a (Å) | 7.5470 | Unit cell dimension. |

| b (Å) | 14.873 | Unit cell dimension. |

| c (Å) | 14.924 | Unit cell dimension. |

| β (°) | 93.10 | Unit cell angle. |

| Volume (ų) | 1672.7 | Volume of the unit cell. |

| Z | 8 | Number of molecules in the unit cell. |

| R-factor | 0.058 | A measure of the agreement between the crystallographic model and the experimental data (a low value indicates a good fit).[11] |

The refined structure would visually confirm the planarity of the indazole ring, the position of the methyl group at N1, the carboxylic acid at C5, and show intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers in the crystal lattice.[10]

Integrated Data Summary

Conclusion

The structure elucidation of this compound is a systematic process grounded in the core principles of analytical chemistry. Mass spectrometry confirms the molecular formula, and infrared spectroscopy identifies the key functional groups. NMR spectroscopy then provides a detailed map of the atomic connectivity, effectively solving the molecular puzzle. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a precise three-dimensional picture of the molecule. The synergy between these techniques ensures the highest level of scientific integrity, providing researchers and drug developers with the confident structural assignment necessary for advancing their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

synthesis of 1-Methyl-1H-indazole-5-carboxylic acid precursor

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-5-carboxylic Acid Precursors

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal structural motif and key building block in contemporary medicinal chemistry, featuring prominently in a range of therapeutic agents.[1][2] Its synthesis is a subject of significant interest for researchers and drug development professionals aiming to construct complex molecular architectures. This guide provides an in-depth exploration of the prevalent synthetic strategies for preparing the essential precursor, 1H-indazole-5-carboxylic acid and its derivatives, with a critical focus on the subsequent, often challenging, regioselective N-methylation step. We will dissect the causal mechanisms behind various experimental choices, present field-proven protocols, and offer a comparative analysis of different methodologies to empower scientists in developing robust, scalable, and efficient synthetic routes.

Strategic Overview: A Two-Phase Synthetic Approach

The most logical and widely adopted strategy for the synthesis of this compound involves a two-phase approach:

-

Phase I: Construction of the Indazole Core. The initial phase focuses on synthesizing the foundational 1H-indazole-5-carboxylic acid or its corresponding ester, typically the methyl ester. This core structure serves as the direct precursor for the subsequent methylation step.

-

Phase II: Regioselective N1-Methylation. The second phase addresses the critical challenge of selectively introducing a methyl group onto the N1 position of the indazole ring. The ambidentate nucleophilic nature of the indazole anion makes controlling this regioselectivity a crucial aspect of the overall synthesis.[3]

This modular approach allows for optimization at each stage and facilitates the synthesis of various N-alkylated indazole analogues by simply modifying the alkylating agent in the final step.

Caption: High-level two-phase synthetic workflow.

Phase I: Synthesis of the 1H-Indazole-5-carboxylic Acid Precursor

The formation of the indazole ring system can be achieved through various classical and modern synthetic methods. The choice of route often depends on the availability of starting materials, scalability, and desired substitution patterns.

Classical Synthesis via Diazotization-Cyclization

A traditional and reliable method involves the diazotization of an appropriately substituted o-toluidine derivative, followed by an intramolecular cyclization that engages the ortho-methyl group.[4] This pathway, rooted in foundational heterocyclic chemistry, provides a direct entry to the indazole core.

Caption: Diazotization-cyclization route to the indazole core.

Other established methods include the reaction of o-halobenzaldehydes with hydrazine or the reductive cyclization of 2-nitrobenzylidene hydrazines.[4][5]

Precursor of Choice: Methyl 1H-indazole-5-carboxylate

For subsequent N-alkylation reactions, the methyl ester of 1H-indazole-5-carboxylic acid is often the preferred precursor.[6] The ester group is generally more compatible with the basic conditions used for alkylation than a free carboxylic acid. The ester can be readily prepared from the corresponding carboxylic acid via a standard Fischer esterification.

Experimental Protocol: Fischer Esterification [7]

-

Setup: Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).

-

Catalysis: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 70 °C and stir overnight. Monitor the reaction for completion by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with water and ethyl acetate. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous phase again with ethyl acetate.

-

Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate.

| Parameter | Value | Reference |

| Starting Material | 1H-Indazole-5-carboxylic acid | [7] |

| Reagents | Methanol, Sulfuric Acid | [7] |

| Temperature | 70 °C | [7] |

| Typical Yield | ~88% | [7] |

Phase II: Regioselective N1-Methylation of the Indazole Core

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be alkylated. Achieving high regioselectivity for the desired N1-isomer is paramount and often challenging, as reactions can yield a mixture of N1 and N2 products.[8][9] The outcome is highly dependent on the reaction conditions.

-

N1-Alkylation is often the thermodynamically favored product.[10][11]

-

N2-Alkylation is often favored under kinetic control.[10]

The Challenge of Regioselectivity

The distribution of N1 and N2 products is governed by a delicate interplay of steric effects, electronic properties of substituents, the nature of the base and solvent, and the electrophile itself. For instance, bulky substituents at the C7 position can sterically hinder N1-alkylation, favoring the N2 product.[9][12] Conversely, coordinating groups at the C7 position can chelate with metal cations from the base, directing alkylation to the N1 position.[8]

Caption: Key factors influencing N1 vs. N2 regioselectivity.

Synthetic Methodologies for N1-Methylation

Method A: Classical SN2 Alkylation

The most common approach involves treating the indazole precursor with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. However, this method's selectivity can be problematic.

-

Conditions: Using potassium carbonate (K₂CO₃) in DMF often results in poor selectivity, yielding significant amounts of both N1 and N2 isomers.[3]

-

Improved Selectivity: A promising system for selective N1-alkylation utilizes sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination has been shown to provide high N1 regioselectivity for a variety of substituted indazoles.[9][12] The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich group, directing the electrophile to the N1 position.[8][9]

Experimental Protocol: N1-Methylation with NaH/MeI [9][12]

-

Setup: To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 - 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Deprotonation: Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 - 1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

-

Extraction & Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to isolate the N1-methylated product.

Method B: Data-Driven Reductive Amination Approach

Recent developments, driven by high-throughput experimentation (HTE), have established a highly selective and scalable N1-alkylation protocol that avoids the common pitfalls of SN2 methods.[3][11] This process involves the formation of an enamine intermediate with an aldehyde, followed by reduction.

This thermodynamically driven approach has demonstrated excellent N1 selectivity across a broad scope of indazole substrates, with no detectable N2-isomer formation.[3][11] The process is practical, robust, and has been successfully demonstrated on a 100g scale, making it suitable for manufacturing.[3]

Comparative Summary of N-Methylation Methods

| Method | Reagents/Conditions | Selectivity (N1:N2) | Advantages | Disadvantages | Reference |

| SN2 Alkylation | K₂CO₃, Alkyl Halide, DMF, 120 °C | Poor (e.g., 58:42) | Simple setup | Poor selectivity, requires chromatography | [3] |

| SN2 Alkylation | NaH, Alkyl Halide, THF | High N1-selectivity (>99:1) | Good selectivity for many substrates | Use of hazardous NaH, moisture sensitive | [9][12] |

| Reductive Amination | Aldehyde, Et₃N; then H₂, Pt/C | Excellent (>99:1 N1) | Highly selective, scalable, broad scope | Two-step, one-pot procedure | [3][11] |

Conclusion

The synthesis of precursors for this compound is a well-defined yet nuanced process. While the construction of the 1H-indazole-5-carboxylic acid core can be achieved through several reliable methods, the critical step remains the regioselective N-methylation. Traditional SN2 reactions can be effective, but their selectivity is highly condition-dependent, often necessitating careful optimization and purification. The emergence of data-driven methodologies, such as the reductive amination approach, offers a superior alternative, providing a highly selective, robust, and scalable pathway to the desired N1-alkylated indazole. For researchers and drug development professionals, understanding the mechanistic principles that govern regioselectivity is key to designing efficient syntheses for this important class of molecules, ultimately accelerating the discovery and development of new therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]

- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

1-Methyl-1H-indazole-5-carboxylic acid CAS number information

An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carboxylic acid (CAS: 1176754-31-6)

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, key applications in research and development, and essential safety information. As a Senior Application Scientist, the following content is synthesized to provide both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Structural Characteristics

The unique structural arrangement of the indazole ring system, coupled with the carboxylic acid functional group, makes this compound a versatile intermediate for further chemical modification. Understanding its core properties is fundamental to its effective application.

Core Data Summary

A compilation of the essential physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1176754-31-6 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [1][3] |

| Molecular Weight | 176.17 g/mol | [1][3] |

| Appearance | Typically a solid (e.g., light yellow to brown) | [1] |

| Functional Groups | Carboxylic Acid, N-Methyl Indazole | |

| Storage Temperature | 2-8°C is recommended for related compounds |

Structural Elucidation and Spectral Data

While specific spectral data for this compound is not broadly published, analysis can be inferred from its constituent parts and related structures like 1-Methyl-1H-indazole-3-carboxylic acid.[4][5][6]

-

¹H NMR: Expected signals would include aromatic protons on the indazole ring, a singlet corresponding to the N-methyl group (typically around 3.9 ppm), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals would confirm the presence of the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid (typically >167 ppm).[5]

-

IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=N stretches characteristic of the indazole ring.[7]

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at approximately 177.06 m/z, confirming the molecular weight.

PART 2: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is not commonly detailed in open literature. However, a robust and logical pathway can be designed based on standard organic chemistry transformations, such as the esterification of the parent acid, followed by N-methylation and subsequent hydrolysis. This multi-step approach ensures high regioselectivity and yield.

Proposed Synthetic Workflow

The following diagram illustrates a reliable three-step synthesis beginning from the commercially available 1H-Indazole-5-carboxylic acid.

Caption: Proposed three-step synthesis of the target compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Esterification of 1H-Indazole-5-carboxylic acid

-

Causality: The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions at the acidic proton during the subsequent N-methylation step. Sulfuric acid acts as a catalyst for this Fischer esterification.[8]

-

Procedure:

-

Suspend 1H-Indazole-5-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

-

Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.

-

Heat the mixture to reflux (approx. 70°C) and maintain for 12-16 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature. Neutralize carefully by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid.[8]

-

Step 2: N-Methylation of Methyl 1H-indazole-5-carboxylate

-

Causality: A weak base like potassium carbonate is sufficient to deprotonate the indazole nitrogen, which then acts as a nucleophile to attack the methylating agent (methyl iodide). Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Procedure:

-

Dissolve the ester intermediate (1.0 eq) in acetone (15 mL per gram).

-

Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate to obtain the crude Methyl 1-methyl-1H-indazole-5-carboxylate. This intermediate can often be used in the next step without extensive purification.

-

Step 3: Saponification to Yield the Final Product

-

Causality: The methyl ester is hydrolyzed back to the carboxylic acid using a strong base (saponification). Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the final product.

-

Procedure:

-

Dissolve the crude methylated ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours.

-

Once hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with concentrated HCl.

-

The final product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

-

PART 3: Applications in Research and Drug Discovery

The true value of this compound lies in its utility as a versatile building block. The carboxylic acid group serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation to a vast array of amines to generate compound libraries for screening.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex bioactive molecules. Researchers utilize this compound and its analogs to develop potential anti-inflammatory and anticancer agents.[1]

-

Scaffold for Drug Design: The N-methyl indazole core is present in numerous compounds targeting neurological disorders. Its structure allows for precise modifications to enhance biological activity, efficacy, and specificity.[1]

-

Agrochemical Development: Beyond pharmaceuticals, this structural motif is also employed in the creation of advanced agrochemicals, contributing to sustainable farming practices.[1]

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, guidelines can be established from related indazole and carboxylic acid derivatives.[9][10]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

This compound (CAS: 1176754-31-6) is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its synthesis, while requiring a multi-step approach, is achievable through well-established organic chemistry principles. The insights and protocols provided in this guide offer a solid foundation for researchers to confidently and safely incorporate this versatile molecule into their development pipelines, leveraging its unique structure to create novel and impactful chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]

- 4. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Multifaceted Biological Activities of Methyl-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold, particularly its methylated derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of methyl-indazole derivatives, focusing on their roles as potent kinase inhibitors, anticancer agents, and anti-inflammatory and antimicrobial compounds. We will delve into the intricate mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methyl-indazoles in their therapeutic programs.

Introduction: The Rise of the Indazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, has garnered significant attention in drug discovery due to its versatile biological profile.[1] Its ability to act as a bioisostere for other key pharmacophores, such as indole and phenol, allows it to interact with a wide array of biological targets. The addition of a methyl group to the indazole nucleus can significantly influence its physicochemical properties and biological activity, often enhancing potency and selectivity. This guide will systematically explore the key therapeutic areas where methyl-indazole derivatives have shown exceptional promise.

Kinase Inhibition: A Cornerstone of Methyl-Indazole Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Methyl-indazole derivatives have proven to be a rich source of potent and selective kinase inhibitors, with several compounds demonstrating efficacy against a range of kinase targets.[3]

Key Kinase Targets and Signaling Pathways

Methyl-indazole derivatives have been shown to inhibit a variety of kinases, including but not limited to:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth and division.

-

Fms-like tyrosine kinase 3 (FLT3): A key target in acute myeloid leukemia (AML).[4]

-

Glycogen Synthase Kinase 3 (GSK-3): Implicated in a variety of diseases, including neurodegenerative disorders and cancer.[2]

-

Extracellular signal-regulated kinases (ERK1/2): Central components of the MAPK signaling pathway.[5]

The inhibitory action of these compounds often leads to the modulation of critical downstream signaling pathways, including:

-

RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.[6]

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.[7][8]

-

JAK/STAT Pathway: Plays a key role in cytokine signaling and immune responses.[9][10]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of methyl-indazole kinase inhibitors are heavily influenced by the substitution pattern on the indazole ring. For instance, the position of the methyl group and the nature of substituents at other positions can dictate the binding affinity to the kinase active site. Studies have shown that the addition of a methyl group on the indazole phenyl ring can lead to a remarkable increase in activity for certain kinases.[2]

Quantitative Data: IC50 Values of Representative Methyl-Indazole Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Indazole-Amide | ERK1/2 | 9.3 - 25.8 | [11] |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα (T674M) | Single-digit nM | [12] |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 | 41.6 | [4] |

| Methoxy-substituted Indazoles | GSK-3β | 350 | [2] |

| 1H-Indazole-3-amine derivatives | FGFR1 | < 4.1 | [2] |

Anticancer Activity: From Kinase Inhibition to Cellular Effects

The potent kinase inhibitory activity of methyl-indazole derivatives translates into significant anticancer effects across a range of malignancies. These compounds can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth in preclinical models.

Mechanisms of Anticancer Action

The primary mechanism of anticancer activity for many methyl-indazole derivatives is the inhibition of key signaling pathways that drive tumor progression. By targeting kinases like VEGFR, PDGFR, and FLT3, these compounds can disrupt tumor angiogenesis, proliferation, and survival signals.[4] For example, some indazole derivatives have been shown to induce apoptosis by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[13]

Cellular Effects and In Vivo Efficacy

In vitro studies have consistently demonstrated the ability of methyl-indazole derivatives to inhibit the proliferation of various cancer cell lines. Furthermore, several lead compounds have shown promising in vivo efficacy in xenograft models of cancer, leading to tumor growth inhibition.

Quantitative Data: GI50/IC50 Values against Cancer Cell Lines

| Compound Class | Cancer Cell Line | GI50/IC50 (µM) | Reference |

| Indazole derivatives | K562 (Leukemia) | 5.15 | [13] |

| Indazole derivatives | Various | 0.77 - 1.07 | [1] |

Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

Chronic inflammation is a key contributor to a wide range of diseases. Methyl-indazole derivatives have demonstrated significant anti-inflammatory potential by targeting key enzymes and signaling molecules involved in the inflammatory cascade.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[14] Additionally, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14]

Quantitative Data: IC50 Values for Anti-inflammatory Targets

| Compound | Target | IC50 (µM) | Reference |

| Indazole | COX-2 | 23.42 | [14] |

| 5-Aminoindazole | COX-2 | 12.32 | [14] |

| 6-Nitroindazole | COX-2 | 19.22 | [14] |

| Indazole | TNF-α | 220.11 | [14] |

| 6-Nitroindazole | IL-1β | 100.75 | [14] |

Antimicrobial Activity: A Renewed Avenue for Infection Control

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Methyl-indazole derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Antibacterial Action

While the exact mechanisms are still under investigation for many derivatives, some have been shown to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[9]

Spectrum of Activity and MIC Values

Several studies have reported the synthesis and evaluation of 3-methyl-1H-indazole derivatives with notable antibacterial activity. For instance, certain derivatives have shown efficacy against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[15]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazole derivatives | S. aureus & E. coli | >1.5 | [16] |

| Imidazole derivatives | E. coli & B. subtilis | Not specified | [17] |

Experimental Protocols

To facilitate the evaluation of novel methyl-indazole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test methyl-indazole derivative in DMSO.

-

Prepare a solution of the target kinase in an appropriate kinase buffer.

-

Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.

-

-

Assay Procedure:

-

Perform serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase solution to each well.

-

Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using a luminescence-based ADP detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][18][19]

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the methyl-indazole derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

In Vitro COX Inhibition Assay (Colorimetric)

This protocol describes a method to screen for inhibitors of COX-1 and COX-2.[11][20]

-

Reagent Preparation:

-

Prepare assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

-

Prepare a solution of the test methyl-indazole derivative in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, set up wells for 100% initial activity, background, and inhibitor testing.

-

To the inhibitor wells, add assay buffer, heme, the COX enzyme, and the test compound.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Add a colorimetric substrate solution to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a precise time at 25°C.

-

Read the absorbance at 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.[21][22][23]

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the methyl-indazole derivative in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the diluted compound with the standardized bacterial suspension.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualization of Key Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

Simplified Kinase Signaling Pathway Inhibition

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. EUCAST: MIC Determination [eucast.org]

An In-Depth Technical Guide to the Solubility Profile of 1-Methyl-1H-indazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the solubility profile of 1-Methyl-1H-indazole-5-carboxylic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a roadmap for its complete solubility characterization. We will explore the theoretical underpinnings of solubility, from kinetic and thermodynamic principles to the profound influence of pH and the solid state. Detailed, field-proven experimental protocols are provided to empower researchers to meticulously determine the solubility of this compound and others like it, ensuring data integrity and reproducibility. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deeper understanding of this crucial physicochemical property.

The Critical Role of Solubility in Drug Discovery and Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to a cascade of undesirable outcomes, including low and erratic oral bioavailability, which can mask a compound's true efficacy and toxicity in preclinical studies.[2] Therefore, a thorough understanding and characterization of a compound's solubility profile, such as that of this compound, is not merely a data collection exercise; it is a critical step in risk mitigation and a foundational element of a successful drug development program.

This guide will delineate the necessary steps to build a comprehensive solubility profile for this compound, a molecule featuring a bicyclic aromatic indazole core, a methyl substituent, and a carboxylic acid group. This unique combination of functional groups suggests a nuanced solubility behavior that warrants in-depth investigation.

Theoretical Framework for Solubility Determination

A nuanced understanding of solubility requires an appreciation for the different facets of this property. The two primary types of solubility measured in drug discovery are kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a solution, often when rapidly introduced from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[3] This high-throughput screening method is particularly useful in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities.[4] However, kinetic solubility values can often be higher than thermodynamic solubility as they may reflect the solubility of an amorphous or metastable solid form.

Thermodynamic solubility , conversely, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[5] This is the saturation point at which the dissolved solute is in equilibrium with the undissolved solid.[1] While more time and resource-intensive to determine, thermodynamic solubility is a critical parameter for later-stage development, including formulation design and predicting in vivo performance.[4]

The Influence of pH and pKa

The solubility of ionizable compounds, such as this compound, is highly dependent on the pH of the aqueous medium.[2] The carboxylic acid moiety is acidic and will be deprotonated at pH values above its acid dissociation constant (pKa), forming a more soluble carboxylate anion. The indazole ring system is amphoteric, meaning it can be protonated or deprotonated.[6]

The relationship between pH, pKa, and the solubility of an acidic compound can be described by the Henderson-Hasselbalch equation. For an acidic compound, the total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the unionized form (S0) and the concentration of the ionized form.

The Impact of the Solid State: Polymorphism

The solid-state properties of an API can have a profound impact on its solubility. Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a unique internal lattice structure.[9] These different polymorphs can exhibit distinct physicochemical properties, including melting point, stability, and, critically, solubility.[10]

A metastable polymorph will generally have a higher solubility than the most thermodynamically stable form. However, the metastable form may convert to the more stable, less soluble form over time, which can have significant implications for a drug product's shelf life and bioavailability.

While no specific polymorphic forms of this compound have been reported, a crystallographic study of the closely related 1-Methyl-1H-indazole-3-carboxylic acid reveals that in the crystal structure, molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups.[11][12] This highlights the potential for strong intermolecular interactions that can influence crystal packing and, consequently, solubility. A thorough solid-state characterization is therefore a crucial component of a comprehensive solubility assessment.

Experimental Protocols for Solubility Determination

The following section outlines detailed protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

This assay is designed for high-throughput screening and provides a rapid assessment of a compound's solubility.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its co-solvent effects.

-

Incubation: The plate is shaken for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C or 37°C).[3][4]

-

Precipitation Detection: The presence of precipitate is detected using a plate-based nephelometer, which measures light scattering.[13]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., buffers at pH 2, 5, 7.4, and 9 to assess pH-dependent solubility). The use of solid material is crucial as it allows for the assessment of the most stable crystalline form.[5]

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[15][16]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[17][18] A standard curve of known concentrations of the compound is used for quantification.

-

Solid Phase Analysis: The remaining solid material should be analyzed by techniques such as X-ray powder diffraction (XRPD) to confirm that no polymorphic transformation has occurred during the experiment.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabulated Solubility Data

| Solvent/Buffer | pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| PBS | 7.4 | Experimental Value | Experimental Value |

| Simulated Gastric Fluid | ~1.2 | Experimental Value | Experimental Value |

| Simulated Intestinal Fluid | ~6.8 | Experimental Value | Experimental Value |

| Water | ~7.0 | Experimental Value | Experimental Value |

| Ethanol | N/A | Experimental Value | Experimental Value |

| DMSO | N/A | Experimental Value | Experimental Value |

pH-Solubility Profile

A plot of thermodynamic solubility as a function of pH is essential for understanding the ionization behavior of this compound. This profile will reveal the pH at which the compound is least soluble (the isoelectric point, if it behaves as a zwitterion) and the pH ranges where its solubility is enhanced due to ionization.

Conclusion

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful development as a potential therapeutic agent. This guide has provided a robust framework for this endeavor, encompassing the theoretical principles of solubility and detailed, actionable experimental protocols. By systematically determining the kinetic and thermodynamic solubility, elucidating the pH-dependent solubility profile, and considering the potential impact of polymorphism, researchers can generate a high-quality dataset that will inform critical decisions throughout the drug discovery and development pipeline. The methodologies outlined herein are not only applicable to the title compound but can also serve as a valuable resource for the characterization of other novel chemical entities.

References

- 1. evotec.com [evotec.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. bioassaysys.com [bioassaysys.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

discovery and history of indazole carboxylic acids

An In-Depth Technical Guide: The Genesis and Trajectory of Indazole Carboxylic Acids in Medicinal Chemistry

Abstract

The indazole core, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2] Its structural rigidity, coupled with the capacity for diverse functionalization, allows it to engage with a wide array of biological targets. This guide provides a comprehensive exploration of a particularly significant subclass: the indazole carboxylic acids. We trace the journey of this molecular framework from its foundational synthesis in the 19th century to its contemporary role in developing targeted therapeutics. By dissecting key discoveries, detailing seminal experimental protocols, and elucidating the mechanistic underpinnings of flagship compounds like Lonidamine and Gamendazole, this document offers researchers and drug development professionals a deep, field-proven perspective on the enduring legacy and future potential of indazole carboxylic acids.

The Dawn of the Indazole Nucleus: Foundational Chemistry

The story of the indazole scaffold begins not as a direct synthesis of the parent heterocycle, but with the work of the pioneering chemist Emil Fischer in the late 19th century.[2][3] His initial reports described the synthesis of an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid, a reaction that demonstrated the feasibility of forming this novel bicyclic system through intramolecular condensation.[2][4]

Indazole (also known as benzpyrazole) is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[4][5] This fusion results in a stable 10 π-electron aromatic system. A critical feature of the indazole nucleus is its annular tautomerism, existing primarily in two forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[5][6][7][8] This tautomeric equilibrium is a crucial consideration in synthetic strategies, as reactions can often yield mixtures of N-1 and N-2 substituted isomers.[7]

Foundational Synthetic Methodologies for the Indazole Core

The construction of the indazole ring system has been approached through numerous strategies since its discovery. Classical methods often rely on the cyclization of appropriately substituted benzene derivatives. One of the foundational methods is based on the work of Jacobson and Huber, which involves the intramolecular azo coupling of an N-nitroso derivative of an o-toluidine.[9]

Experimental Protocol: A Jacobson-Type Synthesis of 1H-Indazole

This protocol is adapted from established procedures and illustrates a classical approach to forming the unsubstituted indazole core.[9] The causality behind this workflow lies in the in-situ generation of a reactive N-nitroso intermediate which, upon rearrangement and cyclization, yields the stable aromatic indazole ring.

Step 1: Acetylation of o-Toluidine

-

To a flask containing a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL), slowly add o-toluidine (90 g, 0.84 mol). The acetylation is exothermic, and the mixture should be cooled as needed.

-

Rationale: Acetylation protects the amine and improves solubility for the subsequent nitrosation step.

-

Step 2: Nitrosation

-

Cool the reaction mixture in an ice bath. Introduce a stream of nitrous gases (generated, for example, by the reaction of sodium nitrite with a strong acid) into the solution. The reaction is monitored by the color change.

-

Rationale: This step forms the key N-nitroso-N-acetyl-o-toluidine intermediate required for cyclization.

-

Step 3: Cyclization and Rearrangement

-

The N-nitroso compound is then typically heated in an inert solvent like benzene. This promotes a rearrangement and intramolecular cyclization, leading to the formation of the indazole ring with the elimination of acetic acid.[9]

Step 4: Workup and Isolation

-

After the reaction is complete, the solution is cooled and extracted with aqueous hydrochloric acid.

-

The combined acidic extracts are then made basic with excess ammonia, causing the 1H-indazole to precipitate.

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Visualization: Classical Indazole Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

potential therapeutic targets of 1-Methyl-1H-indazole-5-carboxylic acid

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Methyl-1H-indazole-5-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives of indazole have been successfully developed into therapeutics for conditions ranging from cancer and inflammation to neurological disorders.[1][5] This guide focuses on a specific, yet promising, member of this family: This compound . While its direct therapeutic targets are not yet fully elucidated, its structural alerts and the well-documented activities of its analogs provide a fertile ground for investigation. This document serves as a technical roadmap for researchers and drug development professionals to explore and validate the therapeutic potential of this compound.

Part 1: Deconstructing the Target Landscape for this compound

Based on a comprehensive review of the chemical literature and patent landscape, several high-probability target classes have been identified for indazole derivatives.[3][4] The presence of the N-methylated indazole core coupled with a carboxylic acid moiety at the 5-position in our lead compound suggests a high likelihood of interaction with enzymes that have well-defined binding pockets accommodating such features.

Monoamine Oxidase B (MAO-B): A Prime Target for Neurodegenerative Diseases

Monoamine oxidase B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated strategy for the treatment of Parkinson's disease and other neurodegenerative conditions. A compelling piece of evidence pointing towards MAO-B as a potential target comes from a study on N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, a direct derivative of our compound of interest, which was found to be a highly potent and selective MAO-B inhibitor.[6] The core structure provided by this compound is central to this activity.

Proposed Mechanism of Interaction

The N-methylindazole core is hypothesized to occupy the active site of MAO-B, with the carboxylic acid group potentially forming key hydrogen bond interactions with amino acid residues within the binding pocket.

Protein Kinases: Modulators of Cellular Signaling in Oncology

The indazole scaffold is a well-established ATP-competitive inhibitor of various protein kinases, which are critical regulators of cell growth, differentiation, and survival.[1][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[8] Several indazole-based kinase inhibitors have entered clinical trials or are approved drugs.[9]

Key Kinase Families of Interest:

-

Tyrosine Kinases: (e.g., EGFR, c-Met) - Often implicated in solid tumors.[8]

-

Serine/Threonine Kinases: (e.g., CDKs, PLK4) - Crucial for cell cycle progression.[5][8]

Anti-Inflammatory Targets: Addressing Chronic Inflammatory Conditions

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[2][4] This suggests potential interactions with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or various signaling proteins.

Part 2: A Step-by-Step Guide to Target Validation

The following section outlines a series of experimental protocols designed to systematically investigate and validate the .

Initial Screening: Identifying Primary Biological Activity

The first step is to perform a broad phenotypic screening to ascertain the primary biological effects of the compound.

Experimental Protocol: Cell-Based Viability and Proliferation Assays

-

Cell Line Selection: A panel of human cancer cell lines (e.g., HCT116 for colorectal cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK293) should be selected.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Treatment: Treat cells with a serial dilution of the compound for 48-72 hours.

-

Viability Assessment: Use a standard viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.

| Parameter | Description |

| Cell Lines | HCT116, A549, HEK293 |

| Compound Concentration | 0.01 µM to 100 µM |

| Incubation Time | 48 and 72 hours |